N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-3-21-15-12(19)8-10(18)9-14(15)24-17(21)20-16(22)11-6-4-5-7-13(11)23-2/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVOVZPNWXLJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=CC=C3OC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, mechanisms of action, and comparative studies with similar compounds.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the benzothiazole core and proceeds to the introduction of the methoxybenzamide group. Common reagents include ethylamine and fluorinating agents, with reaction conditions optimized for yield and purity .
Table 1: Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Preparation of benzothiazole core |
| 2 | Introduction of methoxy group |
| 3 | Formation of final compound through coupling reactions |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays using human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) showed that the compound inhibits cell proliferation effectively. The MTT assay indicated a dose-dependent reduction in cell viability .
Key Findings:
- Cell Lines Tested: A431, A549
- Assay Type: MTT assay
- Effects Observed: Inhibition of cell proliferation and induction of apoptosis.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that it may modulate key signaling pathways related to cell growth and apoptosis. Notably, it has been observed to inhibit the AKT and ERK signaling pathways, which are critical in cancer cell survival and proliferation .
Table 2: Mechanism of Action Overview
| Pathway | Effect |
|---|---|
| AKT | Inhibition of survival signals |
| ERK | Modulation of growth signals |
Comparative Studies
When compared to other benzothiazole derivatives, such as N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, this compound shows enhanced potency against certain cancer cell lines. This is attributed to its unique structural features that allow for better binding to target proteins involved in tumorigenesis .
Table 3: Comparison with Similar Compounds
| Compound Name | IC50 (µM) | Notable Activities |
|---|---|---|
| This compound | 1.5 | Anticancer, anti-inflammatory |
| N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | 2.0 | Anticancer |
Case Studies
In a recent study focusing on the anti-inflammatory properties alongside anticancer activity, the compound was shown to significantly reduce levels of inflammatory cytokines IL-6 and TNF-alpha in macrophage models. This dual action positions it as a promising candidate for therapeutic applications targeting both inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally or functionally related molecules:
*Estimated based on structural similarity to .
Key Research Findings
The 2-oxochromene-3-carboxamide analog () replaces the methoxy group with a fused chromene ring, reducing hydrogen-bonding capacity but enhancing aromatic stacking interactions .
Benzamide Variations :
- Sulpiride’s sulfonyl-pyrrolidinyl chain enables CNS penetration, contrasting with the target compound’s benzothiazole core, which may limit blood-brain barrier crossing .
- The indenyl group in the PCSK9 inhibitor () demonstrates that bicyclic systems can enhance binding to lipid-metabolism targets, whereas benzothiazoles may favor kinase or protease inhibition .
Fluorine Substitution :
- Fluorinated analogs like [18F]DMFP highlight the role of fluorine in improving bioavailability and enabling radiolabeling for imaging . The target compound’s 4,6-difluoro substituents may similarly enhance stability and binding.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide?
- Methodology : A typical route involves coupling a substituted benzothiazole amine (e.g., 3-ethyl-4,6-difluoro-1,3-benzothiazol-2-amine) with 2-methoxybenzoyl chloride under mild basic conditions (e.g., pyridine or triethylamine) .
- Key Steps :
Amide bond formation : React the amine with the acyl chloride in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (e.g., methanol or ethanol) .
Characterization : Confirm via / NMR, IR (amide C=O stretch ~1650–1680 cm), and elemental analysis .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Experimental Design :
- Crystallization : Optimize solvent systems (e.g., methanol/water or DMSO/ether) to grow single crystals.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo Kα radiation.
- Refinement : Employ SHELXL for small-molecule refinement to model hydrogen bonding (e.g., N–H···N interactions) and validate geometric parameters (bond lengths/angles) .
- Data Interpretation : Analyze intermolecular interactions (e.g., π-stacking, hydrogen bonds) using Mercury or Olex2 to explain packing motifs .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity and stability of this benzothiazole derivative?
- Mechanistic Insights :
- Electron-Withdrawing Effects : Fluorine at positions 4 and 6 on the benzothiazole ring enhances electrophilicity of the thiazole nitrogen, stabilizing the imine tautomer via resonance .
- Impact on Amide Bond Stability : Fluorine substituents reduce electron density on the benzothiazole, potentially increasing resistance to hydrolysis.
- Experimental Validation :
- Compare NMR chemical shifts with non-fluorinated analogs.
- Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and charge distribution .
Q. What strategies can address contradictions in biological activity data across different assays for this compound?
- Case Study : If antimicrobial activity varies between Gram-positive and Gram-negative strains:
Assay Optimization : Standardize inoculum size (e.g., 1.5 × 10 CFU/mL) and use CLSI guidelines .
Membrane Permeability : Perform efflux pump inhibition assays (e.g., with phenylalanine-arginine β-naphthylamide) to assess penetration differences .
Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinity for conserved enzymes (e.g., PFOR in anaerobic bacteria) .
Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria in solution vs. solid state?
- Multimethod Approach :
- Solid-State : Use CP/MAS NMR or X-ray crystallography to confirm the dominant tautomer (e.g., enamine vs. imine forms) .
- Solution-State : Perform variable-temperature NMR in DMSO-d to observe tautomerization kinetics.
- Computational Support : Compare experimental data with DFT-predicted tautomer energies (e.g., using B3LYP/6-311++G**) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
